1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in pharmacology and medicinal chemistry due to its unique structural features and biological activity. The compound consists of a piperazine ring substituted with a 5-phenyl-1,3,4-oxadiazol-2-yl group, which may contribute to its biological properties.
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is classified under organic compounds, specifically as an aromatic heterocyclic compound due to the presence of the oxadiazole ring. It is also categorized as a piperazine derivative, which is significant in medicinal chemistry for developing various therapeutic agents.
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific reagents such as phenylhydrazine, carbonyl compounds (like aldehydes or ketones), and piperazine. The reaction conditions (temperature, solvent) must be optimized for maximum yield and purity.
The molecular formula of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is with a molecular weight of approximately 229.28 g/mol. The structure includes:
The compound's structural representation can be expressed using SMILES notation: C1CC(CCN1)c2nnc(o2)-c3ccccc3
. This notation encapsulates the connectivity of atoms within the molecule.
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride can participate in various chemical reactions typical of piperazine derivatives:
These reactions can be utilized for further functionalization of the compound to enhance its biological activity or to develop new derivatives with improved pharmacological profiles.
The mechanism of action for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is not fully elucidated but may involve interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds containing oxadiazole moieties can exhibit diverse biological activities including anti-inflammatory and antimicrobial effects . The exact pathways and interactions would require extensive pharmacological studies.
Further investigation into its binding affinity and selectivity towards biological targets will provide insights into its therapeutic potential.
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is typically presented as a solid at room temperature.
Key chemical properties include:
Relevant data regarding toxicity and handling precautions indicate that it may pose risks if ingested or improperly handled .
This compound has potential applications in several fields:
Research into 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride continues to uncover new applications and enhance understanding of its properties and mechanisms.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8